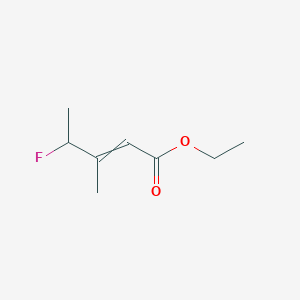

Ethyl 4-fluoro-3-methyl-2-pentenoate

Description

Ethyl 4-fluoro-3-methyl-2-pentenoate (CAS: Not provided; Molecular formula: C₈H₁₁FO₂) is an α,β-unsaturated ester featuring a fluorine atom at the 4-position and a methyl group at the 3-position of the pentenoate backbone. Such esters are pivotal in organic synthesis due to their reactivity in conjugate additions, cycloadditions, and as intermediates in pharmaceutical and agrochemical production. The fluorine atom enhances electrophilicity at the β-carbon, while the methyl group introduces steric effects, influencing regioselectivity and stability.

Structure

3D Structure

Properties

CAS No. |

77163-72-5 |

|---|---|

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-methylpent-2-enoate |

InChI |

InChI=1S/C8H13FO2/c1-4-11-8(10)5-6(2)7(3)9/h5,7H,4H2,1-3H3 |

InChI Key |

KERPLVDZOZNVKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of ethyl (E)-4-fluoro-3-methylpent-2-enoate can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures to maximize yield and efficiency.

Types of Reactions:

Oxidation: Ethyl (E)-4-fluoro-3-methylpent-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the double bond can yield saturated esters.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 4-fluoro-3-methylpentanoic acid.

Reduction: Ethyl 4-fluoro-3-methylpentanoate.

Substitution: Ethyl (E)-4-methoxy-3-methylpent-2-enoate.

Scientific Research Applications

Ethyl (E)-4-fluoro-3-methylpent-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-4-fluoro-3-methylpent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The double bond in the structure allows for potential interactions with nucleophiles, facilitating various biochemical reactions.

Comparison with Similar Compounds

Key Observations :

- Fluorine’s Role: The 4-fluoro substituent increases electrophilicity at the β-carbon, enhancing reactivity in nucleophilic additions (e.g., Michael reactions) compared to non-fluorinated analogs. This aligns with studies on halogenated aminoazo dyes, where fluoro derivatives exhibited heightened biological activity due to electronic effects .

- Similar steric effects were noted in methyl-substituted aminoazo dyes, where substituent position influenced carcinogenicity and protein-binding kinetics .

- Halogen Comparison : Chlorine (in 4-chloro analogs) provides weaker electron-withdrawing effects than fluorine, leading to slower reaction rates.

Physicochemical Properties and Reactivity

Table 2. Comparative Physicochemical Data

| Property | Ethyl 4-fluoro-3-methyl-2-pentenoate | Ethyl 3-methyl-2-pentenoate | Ethyl 4-fluoro-2-pentenoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 158.17 | 142.20 | 144.14 |

| Boiling Point (°C, estimated) | ~180–190 | ~160–170 | ~170–180 |

| Reactivity in Diels-Alder | High (steric hindrance improves selectivity) | Moderate | High (less selective) |

Reactivity Insights :

- Conjugate Additions : The α,β-unsaturated system reacts efficiently with nucleophiles (e.g., amines, thiols), with fluorine amplifying electrophilicity.

- Thermal Stability: The methyl group may stabilize the compound against thermal degradation compared to non-methylated analogs.

Biological Activity

Ethyl 4-fluoro-3-methyl-2-pentenoate, a compound with significant chemical versatility, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-fluoro-3-methyl-2-pentenoate is characterized by the following structural features:

- Fluoro Group : Enhances reactivity and potential binding affinity to biological targets.

- Double Bond : Allows for various biochemical interactions, including nucleophilic attacks.

The molecular formula is , and it has a molecular weight of approximately 146.16 g/mol.

The biological activity of ethyl 4-fluoro-3-methyl-2-pentenoate is primarily attributed to its interactions with enzymes and receptors. The fluoro substituent can improve the compound's binding affinity, leading to specific biological effects. The double bond facilitates various reactions, making it a versatile intermediate in biochemical pathways.

Biological Activity

Research has indicated several areas where ethyl 4-fluoro-3-methyl-2-pentenoate exhibits biological activity:

- Enzyme Interactions : The compound has been studied for its potential to interact with various enzymes, influencing metabolic pathways.

- Drug Development : Its unique structural features make it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is beneficial.

Case Studies and Experimental Data

- Enzyme Inhibition Studies : In vitro studies have demonstrated that ethyl 4-fluoro-3-methyl-2-pentenoate can inhibit specific enzymes involved in metabolic processes. For example, it was shown to affect the activity of certain hydrolases and transferases, suggesting potential applications in metabolic disorders.

- Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits promising biological activity, it also requires careful assessment regarding its safety profile. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure time.

- Comparative Analysis : When compared to similar compounds such as ethyl 4-fluoropentanoate and ethyl 3-methylpent-2-enoate, ethyl 4-fluoro-3-methyl-2-pentenoate displayed enhanced reactivity and biological effects due to the combined influence of the fluoro group and the double bond .

Data Tables

| Property | Ethyl 4-Fluoro-3-Methyl-2-Pentenoate | Ethyl 4-Fluoropentanoate | Ethyl 3-Methylpent-2-enoate |

|---|---|---|---|

| Molecular Formula | C₇H₁₁F O₂ | C₇H₁₃F O₂ | C₇H₁₄O₂ |

| Molecular Weight | 146.16 g/mol | 146.16 g/mol | 114.16 g/mol |

| Biological Activity | Moderate enzyme inhibition | Low enzyme inhibition | Variable enzyme interaction |

| Toxicity Level | Moderate | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.